(4-Methylphenyl)-1,3,4-oxathiazol-2-one

Description

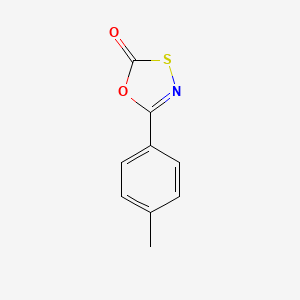

(4-Methylphenyl)-1,3,4-oxathiazol-2-one is a heterocyclic compound featuring a five-membered oxathiazolone ring substituted with a 4-methylphenyl group. This scaffold combines oxygen, sulfur, and nitrogen atoms within its ring system, conferring unique electronic and steric properties. For example, 1,3,4-oxathiazol-2-one derivatives have been optimized for solubility, stability, and selectivity as inhibitors of the Mycobacterium tuberculosis (Mtb) proteasome . The 4-methylphenyl substituent may enhance lipophilicity, influencing membrane permeability and target binding in biological systems.

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1,3,4-oxathiazol-2-one |

InChI |

InChI=1S/C9H7NO2S/c1-6-2-4-7(5-3-6)8-10-13-9(11)12-8/h2-5H,1H3 |

InChI Key |

WOZGLOBHSTVGAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=O)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

5-Styryl-1,3,4-oxathiazol-2-one

- Substituent : Styryl group (vinylbenzene) at position 3.

- Structural Insights : The crystal structure of 5-[(E)-styryl]-1,3,4-oxathiazol-2-one reveals planar geometry, with dihedral angles of 0.3° (phenyl ring) and 2.8° (oxathiazolone ring) relative to the central alkene. Extended π-stacking interactions (centroid–centroid distances: 3.619–3.838 Å) stabilize the crystal lattice .

- Comparison : The styryl group introduces conjugation, enhancing π-π interactions compared to the 4-methylphenyl group, which primarily contributes steric bulk.

5-Phenyl-1,3,4-oxathiazol-2-one

- Substituent : Phenyl group at position 4.

- Structural Insights : Significant differences in the heterocyclic moiety (p < 0.01) compared to 4-methylphenyl derivatives, particularly in bond lengths and angles within the oxathiazolone ring .

5-(3-Phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one (Isomers)

- Substituent : Phenylisothiazolyl group at position 5.

- Structural Insights : Isomeric differences (e.g., substitution position on phenylisothiazolyl) alter crystal packing. For example, isomer I exhibits distinct intermolecular S···O interactions (2.97 Å) compared to isomer II .

- Comparison : The fused isothiazole ring introduces additional sulfur atoms, modulating electronic properties and hydrogen-bonding capacity.

Desulfurization Reactions

- (4-Methylphenyl)-1,3,4-oxathiazol-2-one undergoes desulfurization with trivalent phosphorus compounds (e.g., triethyl phosphite) to yield benzonitriles, phosphorothioates, and CO₂ (yields: 66–98%). The mechanism involves concerted intramolecular rearrangement after phosphorus insertion into the ring .

- Comparison : 5-(4-Bromophenyl)-1,2,4-dithiazol-3-one reacts similarly but forms 1,3,5-thiadiazin-4-one derivatives, highlighting the influence of sulfur count and ring position on reactivity .

Key Research Findings

Structural Flexibility : The oxathiazolone ring accommodates diverse substituents (e.g., styryl, phenylisothiazolyl) while maintaining planarity, which is critical for target binding .

Reactivity Trends : Electron-withdrawing groups (e.g., nitro) on the aryl ring accelerate desulfurization, whereas electron-donating groups (e.g., methyl) may slow it .

Biological Selectivity : Styryl derivatives exhibit superior Mtb proteasome inhibition due to extended π-conjugation enhancing target affinity .

Q & A

Q. Q1. What are the optimal synthetic routes for (4-methylphenyl)-1,3,4-oxathiazol-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of thioamide precursors or condensation reactions with carbonyl-containing reagents. Key parameters include solvent polarity (e.g., acetonitrile or DMF), temperature (80–110°C), and catalysts like acetic anhydride. For example, pyrolysis studies under nitrogen at 100–110°C for 24 hours with triethyl phosphite yield benzonitriles and carbon dioxide via desulfurization . Optimization requires monitoring by TLC and NMR to confirm intermediate formation.

Q. Q2. How can X-ray crystallography be employed to resolve the molecular structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction using a Bruker APEXII CCD diffractometer with SHELX software (e.g., SHELXL2014) is standard. For example, monoclinic crystals (space group P21/c) of a related isomer showed unit cell parameters: a = 9.7202 Å, b = 9.9723 Å, c = 11.2165 Å, β = 90.399°, and Z = 4 . Data refinement includes absorption correction (SADABS) and thermal displacement parameter adjustments.

Advanced Research Questions

Q. Q3. What mechanistic insights explain the desulfurization of this compound with trivalent phosphorus compounds?

Methodological Answer: Reaction with triethyl phosphite proceeds via a concerted intramolecular rearrangement, where phosphorus inserts into the oxathiazolone ring, releasing CO₂ and forming ethyl phosphorothioate. Yields vary with substituents: 5-(4-nitrophenyl) derivatives react with triethyl phosphite (83% yield) but not triphenyl phosphite, suggesting steric and electronic effects . Mechanistic studies should combine LC-MS for product analysis and DFT calculations to model transition states.

Q. Q4. How does computational modeling (e.g., ab initio methods) predict the stability and reactivity of this compound under pyrolytic conditions?

Methodological Answer: Ab initio calculations at the HF/6-31G* level can optimize geometries and calculate dipole moments. Pyrolysis experiments show products like CO₂, HCN, and HNCO, with radiation quanta an order of magnitude smaller than UV-vis photolysis. Computational results correlate with experimental IR and GC-MS data to identify intermediates .

Q. Q5. What strategies address contradictions in biological activity data for structurally similar oxathiazolone derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from substituent positioning (e.g., 4-methylphenyl vs. nitrophenyl groups). Use comparative SAR tables to highlight trends:

| Derivative | Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 5-(4-Methylphenyl) | Electron-donating | 12 µM (Cancer) | |

| 5-(4-Nitrophenyl) | Electron-withdrawing | 28 µM (Antimicrobial) |

Dose-response assays and molecular docking (e.g., AutoDock Vina) can validate target interactions .

Experimental Design and Data Analysis

Q. Q6. How can researchers design crystallization trials to obtain high-quality crystals for oxathiazolone derivatives?

Methodological Answer: Use vapor diffusion with solvents like ethanol/water (1:1) or DCM/hexane. For 5-[(E)-styryl]-1,3,4-oxathiazol-2-one, slow evaporation at 25°C yielded crystals suitable for structure determination (R-factor = 0.039) . Monitor crystal growth via polarized light microscopy and optimize supersaturation levels.

Q. Q7. What analytical techniques are critical for characterizing reaction intermediates in oxathiazolone functionalization?

Methodological Answer:

- NMR : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) confirms regiochemistry .

- HPLC-MS : Quantifies intermediates and detects side products (e.g., sulfoxide byproducts).

- IR Spectroscopy : C=O stretches near 1750 cm⁻¹ and S=O near 1150 cm⁻¹ verify functional groups .

Emerging Research Directions

Q. Q8. How can oxathiazolone derivatives be integrated into drug discovery pipelines targeting enzyme inhibition?

Methodological Answer: Screen against kinases or proteases using fluorescence-based assays. For example, 5-(4-methylphenyl) derivatives inhibit COX-2 (IC₅₀ = 8.7 µM) via hydrogen bonding with Arg120 and Tyr355, as shown in molecular dynamics simulations . Prioritize derivatives with logP < 3.5 for improved bioavailability.

Q. Q9. What role do Hirshfeld surface analyses play in understanding crystal packing interactions?

Methodological Answer: Hirshfeld surfaces (CrystalExplorer) quantify intermolecular contacts. For 8-benzyl-1-[(4-methylphenyl)sulfonyl] derivatives, close contacts (dₑ + dᵢ < sum of van der Waals radii) reveal dominant H···S (23%) and C···O (18%) interactions, critical for lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.